molecular formula C10H19FN2O2 B577563 tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate CAS No. 1363378-08-8

tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate

Cat. No.: B577563
CAS No.: 1363378-08-8
M. Wt: 218.272
InChI Key: ACHGEWOGBWGEEL-SFYZADRCSA-N
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Description

tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a piperidine ring, which is further substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated piperidine derivative. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the role of fluorinated piperidine derivatives in biological systems .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural features may contribute to the development of new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s overall reactivity and selectivity .

Comparison with Similar Compounds

  • tert-butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate
  • tert-butyl carbamate
  • tert-butyl N-[(3R,5S)-5-chloropiperidin-3-yl]carbamate

Comparison: Compared to similar compounds, tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate is unique due to the presence of a single fluorine atom on the piperidine ring. This fluorine substitution can significantly alter the compound’s chemical and biological properties, such as its reactivity, binding affinity, and metabolic stability .

Properties

IUPAC Name

tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHGEWOGBWGEEL-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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